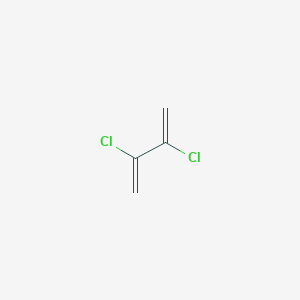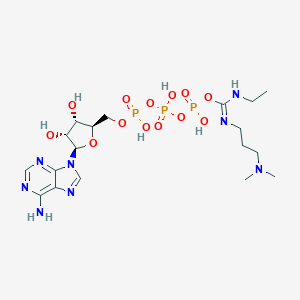
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (ATP-EDC) is a chemical compound that is commonly used in scientific research. It is a derivative of adenosine triphosphate (ATP), a molecule that is essential for cellular energy production. ATP-EDC is used as a crosslinking agent in various biochemical and physiological assays.
作用機序
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide works by forming a covalent bond between two biomolecules. The reaction between Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide and a biomolecule creates a stable linkage that can withstand harsh experimental conditions. The crosslinking of biomolecules using Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide allows researchers to study their interactions and functions in a controlled environment.
生化学的および生理学的効果
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several biochemical and physiological effects. It is a potent crosslinking agent that can form stable linkages between biomolecules. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can also alter the conformation of proteins and nucleic acids, affecting their function. Additionally, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to immobilize biomolecules on surfaces, allowing for the development of biosensors and other diagnostic tools.
実験室実験の利点と制限
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several advantages for lab experiments. It is a versatile crosslinking agent that can be used to link a variety of biomolecules together. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is also stable and can withstand harsh experimental conditions. However, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has some limitations. It can be toxic to cells at high concentrations, and it can also alter the function of biomolecules, affecting the accuracy of experimental results.
将来の方向性
There are several future directions for the use of Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide in scientific research. One area of focus is the development of biosensors and other diagnostic tools. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to immobilize biomolecules on surfaces, allowing for the detection and measurement of biological molecules. Another area of focus is the study of protein-protein interactions. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used to link proteins together, allowing researchers to study their interactions and functions in a controlled environment. Additionally, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide can be used in the development of drug delivery systems, allowing for the targeted delivery of drugs to specific cells or tissues.
Conclusion:
In conclusion, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is a versatile crosslinking agent that is commonly used in scientific research. It has several advantages for lab experiments, including its stability and versatility. However, it also has some limitations, including its potential toxicity and its ability to alter the function of biomolecules. Despite these limitations, Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide has several potential future applications in the development of biosensors, the study of protein-protein interactions, and the development of drug delivery systems.
合成法
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is synthesized by reacting ATP with EDC in the presence of a catalyst. EDC is a carbodiimide that is commonly used as a crosslinking agent in bioconjugation reactions. The reaction between ATP and EDC results in the formation of a stable amide bond between the carboxyl group of ATP and the amino group of EDC.
科学的研究の応用
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is commonly used in scientific research as a crosslinking agent in various biochemical and physiological assays. It is used to link proteins, nucleic acids, and other biomolecules together, allowing researchers to study their interactions and functions. Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide is also used in the synthesis of biosensors, which are devices that detect and measure biological molecules.
特性
CAS番号 |
130096-08-1 |
|---|---|
製品名 |
Adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide |
分子式 |
C18H33N8O13P3 |
分子量 |
662.4 g/mol |
IUPAC名 |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] N'-[3-(dimethylamino)propyl]-N-ethylcarbamimidate |
InChI |
InChI=1S/C18H33N8O13P3/c1-4-20-18(21-6-5-7-25(2)3)37-41(31,32)39-42(33,34)38-40(29,30)35-8-11-13(27)14(28)17(36-11)26-10-24-12-15(19)22-9-23-16(12)26/h9-11,13-14,17,27-28H,4-8H2,1-3H3,(H,20,21)(H,29,30)(H,31,32)(H,33,34)(H2,19,22,23)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
UWOKEAHPLLDQSQ-LSCFUAHRSA-N |
異性体SMILES |
CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
CCNC(=NCCCN(C)C)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
同義語 |
adenosine triphosphate-1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide ATP-EDC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
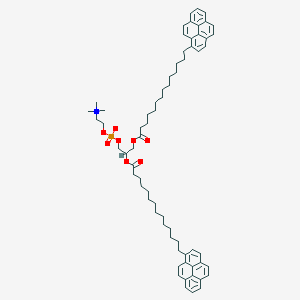
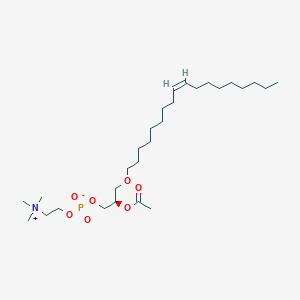

![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
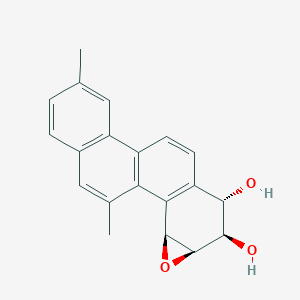
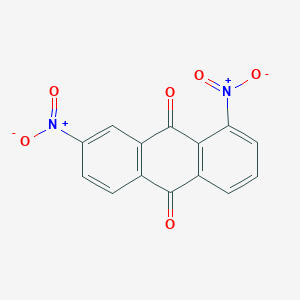
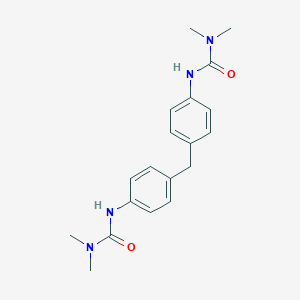
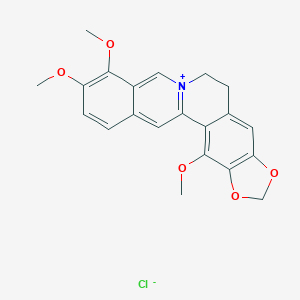
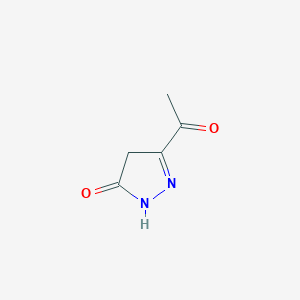
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)
